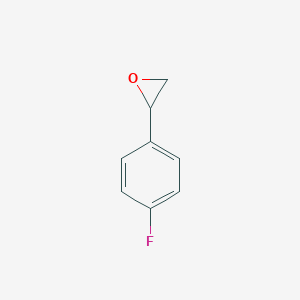

2-(4-Fluorophenyl)oxirane

Descripción

Significance of Oxirane Moieties in Contemporary Organic Chemistry

Oxiranes, also known as epoxides, are three-membered cyclic ethers. Their defining structural feature is a strained ring composed of two carbon atoms and one oxygen atom. This inherent ring strain makes oxiranes highly reactive intermediates in organic synthesis. fiveable.me They readily undergo ring-opening reactions with a wide array of nucleophiles, including alcohols, amines, and thiols, leading to the formation of diverse and valuable chemical products. fiveable.me This reactivity is the cornerstone of their utility, allowing for the construction of complex molecules and the introduction of oxygen-containing functionalities. fiveable.memdpi.com

The versatility of oxiranes is evident in their role as precursors to a multitude of compounds, such as polyfunctional and heterocyclic molecules, which are widely used in drug design and materials science. mdpi.comresearchgate.net Chiral oxiranes, in particular, are crucial heterocyclic motifs found in numerous bioactive natural products and synthetic drugs. bohrium.com

Strategic Role of Fluorine Substitution in Aromatic Epoxides

The introduction of fluorine into organic molecules, a strategy widely employed in medicinal chemistry, can profoundly alter their chemical and biological properties. annualreviews.orgtandfonline.com In the context of aromatic epoxides like 2-(4-Fluorophenyl)oxirane, the presence of a fluorine atom on the phenyl ring has several important implications.

Overview of Key Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a synthetic intermediate. One significant area of investigation is its use in the synthesis of chiral building blocks for pharmaceuticals. unizg.hr For instance, it has been employed in the biocatalytic synthesis of fluorinated chiral compounds. unizg.hr

Another key research direction involves its participation in various cycloaddition and ring-opening reactions. For example, it has been used as a substrate in phosphine-catalyzed cascade reactions to construct complex spirocyclic scaffolds. acs.org The regioselective opening of the oxirane ring by different nucleophiles is also a subject of ongoing study, as it provides access to a variety of functionalized aromatic compounds. acs.orgmdpi.com These studies often explore the influence of the fluorine substituent on the reaction outcomes.

Chemical Properties and Synthesis of this compound

The physical and chemical properties of this compound are fundamental to its application in organic synthesis.

| Property | Value |

| Molecular Formula | C₈H₇FO |

| Molecular Weight | 138.14 g/mol |

| Boiling Point | 92 °C at 14 mmHg |

| Density | 1.167 g/mL at 25 °C |

| Refractive Index | n20/D 1.508 |

Data sourced from sigmaaldrich.com

The synthesis of this compound is most commonly achieved through the epoxidation of 4-fluorostyrene (B1294925). This reaction typically involves the use of an oxidizing agent, such as a peroxy acid, to deliver an oxygen atom across the double bond of the styrene (B11656) derivative.

Spectroscopic techniques are crucial for the characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, confirming the presence of the fluorophenyl and oxirane moieties. Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further verifying the compound's identity.

Reactivity and Ring-Opening Reactions

The reactivity of this compound is dominated by the electrophilic nature of the carbon atoms in the strained oxirane ring, making them susceptible to nucleophilic attack. The presence of the electron-withdrawing fluorine atom on the phenyl ring can further influence this reactivity.

Ring-opening reactions of epoxides can be catalyzed by either acid or base. Under acidic conditions, the oxygen atom of the oxirane is protonated, making the ring even more susceptible to nucleophilic attack. The nucleophile will typically attack the more substituted carbon atom. In base-catalyzed ring-opening reactions, the nucleophile directly attacks one of the carbon atoms of the oxirane ring, usually the less sterically hindered one, in a classic SN2-type reaction.

The regioselectivity of the ring-opening of this compound is a critical aspect of its synthetic utility. The choice of nucleophile and reaction conditions determines which of the two carbon-oxygen bonds of the oxirane ring is cleaved, leading to the formation of different regioisomers. For example, the reaction with amines or azides can lead to the formation of valuable amino alcohols or azido (B1232118) alcohols, which are precursors to many biologically active compounds.

Applications in Organic Synthesis

The unique structural features of this compound make it a versatile building block in the synthesis of a wide range of organic molecules.

One of its most significant applications is as a precursor for the synthesis of biologically active compounds and pharmaceuticals. mdpi.com The fluorinated phenyl and hydroxyl groups that result from the ring-opening of the epoxide are common pharmacophores found in many drug molecules. For instance, it has been used in the synthesis of antifungal agents. mdpi.com

Furthermore, this compound is a valuable substrate in asymmetric synthesis. The enantioselective opening of the racemic epoxide, either through kinetic resolution or by using chiral catalysts, provides access to enantiomerically pure or enriched chiral building blocks. These chiral intermediates are of paramount importance in the synthesis of single-enantiomer drugs.

The synthesis of fluorinated amino alcohols from this compound is another important application. These compounds are valuable synthons for the preparation of various pharmaceuticals, including beta-blockers and antiviral agents. The reaction of the epoxide with amines or ammonia (B1221849) derivatives provides a direct route to these important molecular scaffolds.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-fluorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVNPQMUUHPPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398943 | |

| Record name | 2-(4-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18511-62-1, 134356-73-3, 134356-74-4 | |

| Record name | 2-(4-Fluorophenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18511-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-(4-fluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(4-Fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(4-Fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Fluorophenyl Oxirane and Its Derivatives

Classical Epoxidation Strategies

Traditional methods for the formation of the oxirane ring remain fundamental in organic synthesis. These strategies typically involve the direct oxidation of an alkene or the cyclization of a halohydrin intermediate.

Epoxidation of Alkenes

The direct epoxidation of 4-fluorostyrene (B1294925) is a primary route to 2-(4-fluorophenyl)oxirane. This method utilizes a peroxy species to deliver an oxygen atom across the double bond. csbsju.edu The reaction is a concerted, stereospecific syn-addition, where both carbon-oxygen bonds form on the same face of the original alkene. masterorganicchemistry.com

Commonly used reagents include meta-chloroperoxybenzoic acid (m-CPBA), which is favored for its stability and commercial availability. chemistrysteps.com The mechanism involves the alkene acting as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. chemistrysteps.com For electron-rich alkenes, reagents like m-CPBA are particularly effective. youtube.com

Alternatively, "greener" methods employing hydrogen peroxide (H₂O₂) have been developed. csbsju.edu These reactions are often slower and may require a catalyst, such as a Lewis acidic species like sodium tungstate, to activate the peroxide. csbsju.edu For electron-deficient alkenes, a combination of hydrogen peroxide and a base like sodium hydroxide (B78521) is often used in what is termed nucleophilic epoxidation. youtube.com In the synthesis of related methanone (B1245722) derivatives, hydrogen peroxide has been successfully used to form the oxirane ring from chalcone (B49325) precursors.

Table 1: Reagents for Alkene Epoxidation

| Reagent | Typical Substrate | Key Features |

|---|---|---|

| m-CPBA | Electron-rich alkenes | Stable, commercially available, stereospecific syn-addition. masterorganicchemistry.comchemistrysteps.com |

| H₂O₂ / Catalyst (e.g., Na₂WO₄) | General Alkenes | "Green" method, byproduct is water. csbsju.edu |

| H₂O₂ / Base (e.g., NaOH) | Electron-deficient alkenes | Nucleophilic epoxidation mechanism. youtube.com |

Halohydrin Cyclization Route

Another classical approach is the two-step halohydrin formation followed by base-promoted cyclization. In this process, the alkene, 4-fluorostyrene, is first treated with a halogen (like Br₂ or Cl₂) in the presence of water. This reaction proceeds via a cyclic halonium ion intermediate and results in the anti-addition of the halogen and a hydroxyl group across the double bond. google.com

The resulting halohydrin is then treated with a strong base, such as sodium hydroxide or sodium hydride. google.com The base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the halogen. The halogen is displaced as a leaving group, and the three-membered oxirane ring is formed. google.com The stereochemistry of the initial halohydrin is crucial; the trans configuration of the hydroxyl and halogen groups is necessary for the backside attack required for the SN2 cyclization to occur. google.com

Ylide-Mediated Epoxidation Reactions

Ylide-based reactions provide a powerful alternative to classical epoxidation, particularly for synthesizing epoxides from carbonyl compounds. These methods construct the epoxide by adding a methylene (B1212753) group to an aldehyde or ketone.

Corey-Chaykovsky Epoxidation using Sulfonium (B1226848) Ylides

The Johnson-Corey-Chaykovsky reaction is a widely used method for synthesizing epoxides from aldehydes and ketones. wikipedia.orgsunrisechemical.com For the synthesis of this compound, this reaction involves the addition of a sulfur ylide to 4-fluorobenzaldehyde (B137897). wikipedia.org The most common reagents are dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent) or dimethylsulfonium methylide. organic-chemistry.org

These ylides are typically generated in situ by deprotonating a sulfonium salt, such as trimethylsulfonium (B1222738) iodide or trimethylsulfoxonium (B8643921) iodide, with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a solvent like dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgnrochemistry.com The mechanism involves the nucleophilic addition of the ylide to the carbonyl carbon of the aldehyde. The resulting intermediate then undergoes an intramolecular SN2 reaction where the sulfonium group is displaced as a good leaving group, forming the epoxide ring. wikipedia.orgnrochemistry.com This reaction is noted for its high efficiency and is often employed for methylene transfer. nrochemistry.com

A general procedure involves dissolving the sulfonium salt in dry DMSO, adding the aldehyde, followed by the base. The reaction typically proceeds at room temperature. nrochemistry.com

Table 2: Common Reagents for Corey-Chaykovsky Epoxidation

| Ylide Precursor | Base | Solvent | Key Features |

|---|---|---|---|

| Trimethylsulfonium Iodide | NaH, KOtBu | DMSO | Forms less stable, more reactive ylide. organic-chemistry.orgnrochemistry.com |

| Trimethylsulfoxonium Iodide | NaH, KOtBu | DMSO | Forms more stable sulfoxonium ylide. organic-chemistry.org |

Darzens Reaction Variants

The Darzens reaction, or glycidic ester condensation, is another classic method that condenses a carbonyl compound with an α-haloester in the presence of a base to form an α,β-epoxy ester. wikipedia.org To synthesize a derivative of this compound, 4-fluorobenzaldehyde can be reacted with an α-haloester, such as ethyl chloroacetate, using a strong base like sodium ethoxide or potassium tert-butoxide. wikipedia.orgorganic-chemistry.org

The mechanism starts with the base deprotonating the α-carbon of the haloester to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-fluorobenzaldehyde. The resulting alkoxide intermediate undergoes an intramolecular SN2 cyclization, displacing the halide to form the epoxide ring. wikipedia.orgorganic-chemistry.org The reaction can also be performed with α-halo ketones or α-halo amides to yield the corresponding epoxy ketones or epoxy amides. wikipedia.org Phosphazene bases have also been shown to effectively mediate Darzens reactions, offering nearly quantitative yields under mild conditions, particularly for aldehydes with electron-withdrawing groups. nih.gov

Multi-Step Synthesis Approaches

Beyond direct epoxidation methods, multi-step syntheses offer alternative pathways to this compound and its derivatives, often providing access to more complex structures.

One such approach involves the cyclization of a sulfonate ester intermediate. This method, adaptable from the synthesis of bis(fluoroalkyl)oxiranes, begins with a 1,2-diol, such as 1-(4-fluorophenyl)ethane-1,2-diol. The diol is treated with a sulfonylating agent like tosyl chloride in the presence of a base (e.g., triethylamine) to form a sulfonate ester on one of the hydroxyl groups. This esterification converts the hydroxyl group into a good leaving group. Subsequent treatment with a second base (e.g., NaOH) facilitates an intramolecular Williamson ether synthesis, where the remaining hydroxyl group deprotonates and displaces the sulfonate group to form the oxirane ring. google.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Fluorostyrene |

| meta-chloroperoxybenzoic acid (m-CPBA) |

| Sodium tungstate |

| Sodium hydroxide |

| 1-(4-Fluorophenyl)ethane-1,2-diol |

| 4-Fluorobenzaldehyde |

| Dimethyloxosulfonium methylide |

| Dimethylsulfonium methylide |

| Trimethylsulfonium iodide |

| Trimethylsulfoxonium iodide |

| Sodium hydride |

| Potassium tert-butoxide |

| Dimethyl sulfoxide (DMSO) |

| Ethyl chloroacetate |

| Sodium ethoxide |

| Tosyl chloride |

| Triethylamine (B128534) |

| trans-2-(4-fluorophenyl)-3-phenyl oxirane |

| 2-(4-Fluorophenyl)-3,3-dimethyl-2-methoxyoxirane |

| 2-bromo-1-(4-fluorophenyl)-2-methylpropan-1-one |

| 2-(2-Fluorophenyl)-2-(4-fluorophenyl) oxirane |

| 2,4'-difluoro benzophenone |

| 4-(4-Fluorophenyl)-1,3-dioxolan-2-one |

| N1,N2-Dibenzyl-1-(4-fluorophenyl)ethane-1,2-diamine |

| Chloromethylphenylsulfone |

| 3-(4-Fluorophenyl)oxiran-2-yl](4-methoxyphenyl)methanone |

Formation of Precursor Intermediates

The synthesis of this compound typically commences with the formation of a suitable precursor, which can then be induced to form the epoxide ring. Common precursors include vicinal diols and halohydrins.

One classical approach to generate the epoxide is through the Darzens reaction, which involves the condensation of 4-fluorobenzaldehyde with a sulfonium ylide. This reaction proceeds through a key intermediate alkoxide which then undergoes intramolecular ring closure. For instance, the reaction of 4-fluorobenzaldehyde with a sulfonium ylide generated from benzyldimethylsulfonium hydrogensulfate and sodium hydroxide can yield the corresponding oxirane. Phase-transfer catalysts are often employed to facilitate this reaction.

Another important class of precursors are 1-(4-fluorophenyl)-1,2-ethanediols. These diols can be synthesized and subsequently converted to the epoxide. Additionally, haloalcohols, such as 2-chloro-1-(4-fluorophenyl)ethanol, serve as versatile intermediates. These can be prepared through various routes, including the reduction of the corresponding α-haloketone.

The epichlorohydrin (B41342) route offers another pathway, where a 4-fluorophenyl precursor is reacted with epichlorohydrin in the presence of a base. This process involves dehydrochlorination and subsequent cyclization to form the oxirane ring.

Sulfonate Ester-Mediated Cyclization

A robust method for the synthesis of oxiranes from 1,2-diols involves the formation of a sulfonate ester intermediate followed by base-mediated cyclization. While detailed studies specifically for this compound are not extensively documented in the provided results, the methodology has been successfully applied to analogous bis(fluoroalkyl)oxiranes and can be adapted for aryl systems.

The process generally involves two key steps:

Sulfonation: The diol precursor, such as 2,2-bis(4-fluorophenyl)-1,2-ethanediol, is treated with a sulfonylating agent like tosyl chloride in the presence of a base, for example, triethylamine. This reaction forms a sulfonate ester.

Cyclization: The resulting sulfonate ester undergoes elimination when treated with a base, such as sodium hydroxide in a suitable solvent like toluene (B28343), to yield the epoxide.

This method is advantageous as it often proceeds with high purity due to the crystalline nature of the sulfonate intermediates and avoids the handling of potentially gaseous intermediates. However, challenges include the synthesis of the diol precursor and the need for careful temperature control during cyclization to prevent polymerization.

Catalytic Synthesis Innovations

Modern synthetic chemistry has seen a shift towards catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives has also benefited from these advancements.

Transition Metal-Catalyzed Methods

Transition metal catalysis offers powerful tools for the synthesis of epoxides, often through the epoxidation of alkenes. For the synthesis of this compound, this typically involves the catalytic epoxidation of 4-fluorostyrene.

One study has demonstrated the use of palladium(II) complexes for the epoxidation of 4-fluorostyrene using tert-butyl hydroperoxide (t-BuOOH) as the oxidant. This reaction can produce the corresponding epoxide with varying degrees of enantiomeric excess (ee), indicating the potential for asymmetric synthesis. sci-hub.se

Another approach involves the hydroboration of non-symmetrical epoxides catalyzed by alkali metal triethylborohydrides. While this is a ring-opening reaction, it highlights the reactivity of 4-fluorostyrene oxide in the presence of metal catalysts and provides insights into its stability and reaction pathways. nsf.govcuny.edu In these studies, 4-fluorostyrene oxide was shown to be quantitatively reduced to the corresponding alcohol with high regioselectivity. nsf.govcuny.edu

| Catalyst System | Substrate | Oxidant/Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Palladium(II) complexes | 4-fluorostyrene | t-BuOOH | This compound | - | 17-71 | sci-hub.se |

| Alkali metal triethylborohydrides | 4-fluorostyrene oxide | Pinacolborane | 1-(4-Fluorophenyl)ethanol | Good to High | - | nsf.govcuny.edu |

Table 1: Examples of Transition Metal-Catalyzed Reactions Involving 4-Fluorostyrene and its Oxide.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of often toxic and expensive metals. While the direct organocatalytic synthesis of this compound is not extensively detailed in the provided search results, related transformations highlight the potential of this approach.

For instance, organocatalysts have been employed in the cycloaddition of CO2 to epoxides, including 4-fluorostyrene oxide. Salophen-type organocatalysts have been shown to be effective for this transformation, although the conversion of 4-fluorostyrene oxide was moderate due to solubility issues of the catalyst. acs.org

Another relevant area is the enantioselective diamination of styrenes. In a study on the iodine(I/III)-catalyzed enantioselective intermolecular diamination of 4-fluorostyrene, the undesired epoxidation was observed as a minor side reaction, indicating that under certain organocatalytic conditions, the formation of this compound can occur. scispace.com

| Catalyst | Substrate | Reagent | Product | Conversion/Yield (%) | Notes | Reference |

| Salophen-type organocatalysts (L1 and L2) | 4-fluorostyrene oxide | CO2 | 4-(4-Fluorophenyl)-1,3-dioxolan-2-one | 40% (L1), 50% (L2) | Limited by catalyst solubility. | acs.org |

| Iodine(I) catalyst | 4-fluorostyrene | - | This compound | <5% | Side product in diamination reaction. | scispace.com |

Table 2: Organocatalytic Reactions Involving 4-Fluorostyrene Oxide.

Reaction Mechanisms and Reactivity Profile of 2 4 Fluorophenyl Oxirane

Oxirane Ring-Opening Reactions

The high reactivity of the epoxide ring in 2-(4-fluorophenyl)oxirane is primarily due to ring strain and the polarization of the C-O bonds, making the carbon atoms electrophilic and the oxygen atom nucleophilic. This facilitates ring-opening reactions through several pathways, including nucleophilic attack, oxidation, and reduction.

Nucleophilic ring-opening is a characteristic reaction of epoxides. The reaction involves the attack of a nucleophile on one of the two carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond. The regioselectivity of this attack—whether it occurs at the more substituted (benzylic) or less substituted carbon—is dictated by a combination of electronic and steric factors. Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. core.ac.uk In acidic conditions, the reaction can proceed via an SN1-like mechanism, where the nucleophile attacks the more substituted carbon that can better stabilize a partial positive charge. core.ac.ukwmich.edu

The presence of a fluorine atom at the para-position of the phenyl ring significantly influences the reactivity of this compound. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. tandfonline.comrsc.org This effect alters the electron distribution within the molecule, increasing the electrophilicity of the oxirane ring's carbon atoms and making them more susceptible to nucleophilic attack. tandfonline.com The fluorine atom can reduce the electron density at the epoxide oxygen, which can accelerate nucleophilic substitution reactions. This enhanced electrophilicity is a critical factor in ring-opening reactions used to synthesize various derivatives. The introduction of fluorine can also impact the pKa and dipole moment of the molecule and its intermediates, further influencing chemical reactivity. tandfonline.comnih.gov

Steric hindrance plays a crucial role in determining the site of nucleophilic attack on the oxirane ring. The 4-fluorophenyl group is sterically bulky compared to a hydrogen atom on the other carbon of the epoxide ring. Consequently, in reactions proceeding via an SN2 mechanism, nucleophiles preferentially attack the less sterically hindered carbon atom (the CH2 group). This regioselectivity is a common feature in the reactions of asymmetrically substituted epoxides. In some cases, particularly in enzyme-catalyzed reactions, steric hindrance within the enzyme's active site can dictate the orientation of the substrate and control regioselectivity. semanticscholar.orgacs.org For instance, the active site of an enzyme may have a higher specificity for one enantiomer, leading to steric hindrance that inhibits the reaction of the other. acs.org

A study on the hydroborative ring-opening of this compound catalyzed by magnesium illustrates this principle. The reaction predominantly yields the branched alcohol, 1-(4-fluorophenyl)ethan-1-ol, indicating that the nucleophilic hydride attacks the more substituted carbon. This outcome, however, is a result of the specific catalytic mechanism rather than simple steric hindrance under SN2 conditions. doi.org In contrast, biocatalytic azidolysis using halohydrin dehalogenase shows high regioselectivity for attack at the benzylic carbon, yielding 2-azido-2-(4-fluorophenyl)ethanol. nih.gov

| Reaction Type | Nucleophile/Reagent | Major Product | Regioselectivity | Ref |

| Azidolysis (Biocatalytic) | Azide (B81097) (N₃⁻) / HheG Enzyme | 2-Azido-2-(4-fluorophenyl)ethanol | Attack at benzylic carbon | nih.gov |

| Hydroboration | Pinacolborane (HBpin) / MgBu₂ | 1-(4-Fluorophenyl)ethan-1-ol | Attack at benzylic carbon | doi.org |

| Cyanolysis (Biocatalytic) | Cyanide (CN⁻) / ISM-4 Enzyme | 3-(4-fluorophenyl)-3-hydroxypropanenitrile | Attack at benzylic carbon | acs.org |

The oxirane ring of this compound can be opened through oxidation to form the corresponding vicinal diol, 1-(4-fluorophenyl)ethane-1,2-diol. This transformation is typically achieved through hydrolysis, which can be performed under acidic, basic, or enzymatic conditions. wmich.edu Oxidizing agents such as hydrogen peroxide or peracids can also facilitate this ring-opening. evitachem.com A common industrial route involves a two-stage process where the epoxide is first converted to the 1,2-diol, which can then be cleaved to form aldehydes. google.com

Enzymatic hydrolysis offers a highly enantioselective route. For example, the use of an epoxide hydrolase from Sphingomonas sp. HXN-200 can selectively hydrolyze one enantiomer of racemic this compound, allowing for the kinetic resolution to obtain both the unreacted enantiopure epoxide and the corresponding enantiopure diol. acs.org

| Method | Reagent/Catalyst | Product | Reference |

| Hydrolysis | Water (acidic/basic) | 1-(4-fluorophenyl)ethane-1,2-diol | wmich.edu |

| Oxidation | Hydrogen Peroxide / Peracids | 1-(4-fluorophenyl)ethane-1,2-diol | evitachem.com |

| Enzymatic Hydrolysis | Epoxide Hydrolase (SpEH) | (1R,2R)-1-(4-fluorophenyl)ethane-1,2-diol | acs.org |

Reductive ring-opening of this compound provides a pathway to synthesize substituted alcohols. This reduction can be accomplished using various reducing agents, with the regioselectivity depending on the reagent and reaction conditions. evitachem.comnih.gov Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. evitachem.comnih.gov

Catalytic hydroboration is another effective method for the reductive opening of epoxides. The reaction of this compound with pinacolborane (HBpin), catalyzed by molecular alkali metal or magnesium catalysts, can produce 1-(4-fluorophenyl)ethan-1-ol with high regioselectivity. doi.orgnih.gov For instance, using a magnesium catalyst, the reaction yielded the branched alcohol with a 90:10 ratio of branched to linear product. doi.org This method is attractive as it provides an alternative to classical hydrogenation and avoids harsh reagents. nih.gov

| Reagent/Catalyst | Product | Regioselectivity (Branched:Linear) | Reference |

| LiAlH₄ | Alcohols | Varies with conditions | evitachem.comnih.gov |

| Pinacolborane / MgBu₂ | 1-(4-Fluorophenyl)ethan-1-ol | 90:10 | doi.org |

| Pinacolborane / Sodium Catalyst | 1-(4-Fluorophenyl)ethan-1-ol | 12:1 | nih.gov |

Nucleophilic Attack and Regioselectivity

Influence of Reaction Conditions on Reactivity

The outcome of reactions involving this compound is highly dependent on the specific conditions employed. Factors such as the choice of solvent, catalyst, temperature, and pH can significantly influence reaction rates, yields, and selectivity. wmich.edunih.gov

For instance, in organocatalyzed epoxidation reactions, the choice of solvent is critical; product formation has been observed in acetonitrile (B52724) but not in solvents like toluene (B28343) or tetrahydrofuran. wmich.edu Similarly, the addition of metal salts as additives can impact the reaction, though not always positively. wmich.edu

In catalytic systems, the ligand used can have a profound effect on both catalytic efficiency and regioselectivity. nih.gov In biocatalytic transformations, parameters like pH and temperature are crucial for optimal enzyme activity. The HheG-catalyzed azidolysis of this compound, for example, was found to be optimal at a pH of 7.0. nih.gov

The nature of the ring-opening reagent itself is a key determinant of the reaction mechanism. Highly acidic reagents like pyridine/9HF tend to protonate the epoxide, favoring an SN1-type mechanism that can sometimes lead to rearrangements. core.ac.uk In contrast, less acidic and more nucleophilic reagents like triethylamine (B128534) trihydrofluoride (Et₃N/3HF) typically promote an SN2 process, which minimizes side reactions like oligomerization or rearrangement due to its milder nature. core.ac.uk

Solvent Effects in Epoxide Transformations

In the context of phosphine-catalyzed cascade cycloaddition reactions involving vinyl oxiranes, a screening of various reaction media demonstrated that halogenated solvents provided favorable activity. acs.org Among these, chloroform (B151607) was identified as the optimal choice. acs.org Similarly, in the alkylation of indoles with epoxides, dichloromethane (B109758) (CH2Cl2) was found to be the most effective solvent compared to acetonitrile (CH3CN), ether, and hexane, leading to high yields and selectivity. scielo.org.mx

Conversely, in biocatalytic systems, the presence of certain organic solvents can be detrimental. For the halohydrin dehalogenase (HHDH)-catalyzed cyanolysis of racemic this compound, dimethyl sulfoxide (B87167) (DMSO) was used as a cosolvent, but kinetic studies revealed it had an inhibitory effect on the enzymatic reaction. acs.org

Table 1: Influence of Solvents on Epoxide Reactions

| Reaction Type | Epoxide Substrate | Optimal Solvent | Other Solvents Tested | Observation | Source(s) |

|---|---|---|---|---|---|

| Cascade Cycloaddition | Vinyl Oxirane | Chloroform | Other halogenated solvents | Halogenated solvents showed favorable activity. | acs.org |

| Alkylation of Indole (B1671886) | 2-Phenyloxirane | Dichloromethane (CH2Cl2) | Acetonitrile, Ether, Hexane | CH2Cl2 provided the highest yield (93%) and selectivity (>99%). | scielo.org.mx |

Temperature and Catalytic Parameters

Temperature and the choice of catalyst are paramount in controlling the transformations of this compound. These parameters dictate the reaction rate, selectivity (regio- and enantioselectivity), and the efficiency of the catalytic cycle.

Temperature Effects: Reaction temperature can have a significant impact on product yield. For instance, in a phosphine-catalyzed cascade cycloaddition, lowering the temperature from ambient to 0 °C resulted in an enhanced yield of the desired product. acs.org However, a further decrease in temperature was found to severely diminish the reaction activity. acs.org In other systems, such as the hydroboration of the epoxide, reactions have been successfully carried out at both room temperature and elevated temperatures like 80 °C, depending on the specific catalytic system and desired reaction time. nih.gov

Catalytic Systems: A wide array of catalysts can be employed for the transformation of this compound and related epoxides.

Lewis Base Catalysis: Tertiary phosphines, such as triphenylphosphine (B44618) and tris(p-methylphenyl)phosphine, have been shown to be effective Lewis base catalysts in cycloaddition reactions of vinyl oxiranes. acs.org

Alkali Metal Catalysis: Inexpensive and readily available alkali metal triethylborohydrides (M = Li, Na, K) have been reported as highly selective catalysts for the hydroboration and ring-opening of epoxides. nih.gov For 4-fluorostyrene (B1294925) oxide, this method yields the corresponding Markovnikov alcohol with high regioselectivity (12:1). nih.gov

Biocatalysis: Enzymes offer a green and highly selective catalytic approach. Halohydrin dehalogenases (HHDHs), such as the ISM-4 variant, have been used for the kinetic resolution of racemic this compound via cyanolysis, yielding valuable enantioenriched β-hydroxy nitriles. acs.org

Phase-Transfer Catalysis: Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) chloride (tBAC) and benzyltriethylammonium chloride (BTEA), can be used as phase-transfer catalysts in epoxidation reactions. google.com

Table 2: Catalysts Used in Transformations of this compound and Related Epoxides

| Catalyst Type | Specific Catalyst Example(s) | Reaction Type | Observation | Source(s) |

|---|---|---|---|---|

| Lewis Base | Tris(p-methylphenyl)phosphine | Cascade Cycloaddition | Superior catalytic activity compared to other phosphines. | acs.org |

| Alkali Metal | Lithium triethylborohydride | Hydroboration/Ring-Opening | Highly regioselective for 4-fluorostyrene oxide. | nih.gov |

| Biocatalyst | Halohydrin Dehalogenase (ISM-4) | Cyanolysis (Kinetic Resolution) | Catalyzes the reaction with high enantiopreference. | acs.org |

Kinetic Studies and Reaction Pathway Analysis

Understanding the kinetics and reaction pathways of this compound transformations is essential for process optimization and for elucidating the underlying reaction mechanisms.

Detailed kinetic studies have been performed on the biocatalytic cyanolysis of racemic this compound. acs.org The synthesis of (S)-3-(4-fluorophenyl)-3-hydroxypropanenitrile from the (R)-epoxide enantiomer was described by double-substrate Michaelis–Menten kinetics. acs.org This model also had to account for substrate inhibition by the (R)-epoxide itself, as well as product inhibition and inhibition by the diol byproduct and the DMSO cosolvent. acs.org

In a different system involving the hydroboration of styrene (B11656) oxide catalyzed by an alkali metal complex, kinetic experiments using the initial rates method indicated a first-order dependence on both the epoxide and the borane (B79455) reagent (HBpin), and a one-half order dependence on the catalyst concentration. nih.gov This led to the approximate rate equation: d[product]/dt ≈ k[styrene oxide]¹[HBpin]¹[catalyst]⁰.⁵ nih.gov

Reaction pathway analysis often involves proposing and testing plausible mechanisms. For the reaction of vinyl epoxides with arynes, a proposed pathway involves an initial Diels-Alder reaction to form a key intermediate, which then undergoes a facile ring-opening aromatization. nih.gov For epoxidation reactions using hydrogen peroxide and maleic anhydride (B1165640), the mechanism involves two main stages: a rapid reaction between maleic anhydride and hydrogen peroxide to form the active oxidant (maleic acid peroxide), followed by a slower, kinetically controlled reaction of this peroxide with the olefin to form the epoxide. nih.govacs.org

In Situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopic techniques are powerful tools for real-time monitoring of chemical reactions, providing valuable data on reaction kinetics, the formation of intermediates, and the consumption of reactants without the need for sampling and quenching.

Fourier-Transform Infrared (FT-IR) Spectroscopy: In situ FT-IR has been used to follow the progress of reactions by monitoring the characteristic absorbance bands of functional groups in reactants and products. For example, the formation of a γ-nitroaldehyde product was tracked by observing its N-O-stretching absorbance, while the consumption of the nitroolefin substrate was followed by its decreasing absorption band. ethz.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy: For reactions involving fluorinated compounds like this compound, in-situ ¹⁹F NMR spectroscopy can be a particularly useful technique to monitor the formation of intermediates and products.

Raman Spectroscopy: Online Raman spectroscopy, often coupled with High-Performance Liquid Chromatography (HPLC), has been effectively used for monitoring epoxidation processes. nih.govacs.orgresearchgate.net This method allows for the tracking of key species during the reaction, providing insights into the reaction mechanism and kinetics. nih.govacs.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of atoms within a molecule.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy of 2-(4-fluorophenyl)oxirane provides characteristic signals for the protons of the oxirane ring and the aromatic ring. The analysis of a sample in deuterated chloroform (B151607) (CDCl₃) reveals specific chemical shifts (δ) and coupling patterns.

The protons on the oxirane ring typically appear as a set of multiplets in the upfield region of the spectrum. Specifically, the methylene (B1212753) protons (-CH₂-) of the oxirane ring present as two distinct signals, each a doublet of doublets, due to geminal and vicinal coupling. One proton appears around δ 2.77 ppm with coupling constants (J) of 5.5 and 2.6 Hz, while the other resonates at approximately δ 3.13 ppm with coupling constants of 5.4 and 4.1 Hz. The methine proton (-CH-) of the oxirane ring is observed further downfield as a doublet of doublets around δ 3.86 ppm, with coupling constants of 3.9 and 2.7 Hz. rsc.org

The aromatic protons of the 4-fluorophenyl group exhibit signals in the downfield region, typically between δ 7.04 and δ 7.31 ppm. rsc.org These signals often appear as a complex multiplet due to coupling with each other and with the fluorine atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Oxirane-CH₂ | 2.77 | dd | 5.5, 2.6 |

| Oxirane-CH₂ | 3.13 | dd | 5.4, 4.1 |

| Oxirane-CH | 3.86 | dd | 3.9, 2.7 |

| Aromatic-H | 7.04-7.31 | m | - |

Data obtained in CDCl₃. rsc.org

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbon atoms of the oxirane ring appear at relatively high field. The methylene carbon (CH₂) of the oxirane is found at approximately δ 51.3 ppm, while the methine carbon (CH) resonates around δ 51.8 ppm. rsc.org The latter signal may appear as a doublet due to coupling with the fluorine atom (⁴JC-F = 2.2 Hz). rsc.org

The carbon atoms of the 4-fluorophenyl ring show characteristic chemical shifts influenced by the fluorine substituent. The carbon atom directly bonded to the fluorine (C-F) exhibits a large chemical shift and a significant one-bond carbon-fluorine coupling constant (¹JC-F), appearing as a doublet around δ 162.6 ppm with a coupling constant of approximately 247 Hz. rsc.org The other aromatic carbons also show coupling to the fluorine atom, with typical two-bond (²JC-F), three-bond (³JC-F), and four-bond (⁴JC-F) coupling constants.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| Oxirane-CH₂ | 51.3 | - |

| Oxirane-CH | 51.8 | d, ⁴JC-F = 2.2 |

| Aromatic-C (ortho to F) | 115.6 | d, ²JC-F = 22 |

| Aromatic-C (meta to F) | 127.6 | d, ³JC-F = 7.6 |

| Aromatic-C (ipso to oxirane) | 136.3 | d, ⁴JC-F = 2.3 |

| Aromatic-C (para to oxirane, ipso to F) | 162.6 | d, ¹JC-F = 247 |

Data obtained in CDCl₃. rsc.org

¹⁹F NMR Analysis

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. icpms.cz For this compound, the ¹⁹F NMR spectrum shows a single resonance for the fluorine atom on the phenyl ring. In a study using DMSO-d₆ as the solvent, the chemical shift for the fluorine atom was observed at approximately -110.85 ppm. nih.gov The chemical shift in ¹⁹F NMR is often referenced against an internal standard such as hexafluorobenzene (B1203771) (-164.9 ppm) or trifluoroacetic acid (-76.55 ppm). icpms.czcolorado.edu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound, typically recorded as a thin film, displays characteristic absorption bands corresponding to the various vibrational modes of the molecule. nih.gov Key absorptions include those for the C-H stretching of the aromatic and oxirane rings, the C-O-C stretching of the epoxide, and the C-F stretching of the fluorophenyl group. The characteristic epoxide ring vibrations, often referred to as the "ring breathing" modes, are also observed.

Attenuated Total Reflectance (ATR-IR) Spectroscopy

ATR-IR spectroscopy is a convenient technique for obtaining the infrared spectrum of a sample with minimal preparation. researchgate.net The ATR-IR spectrum of this compound is expected to be very similar to the FTIR spectrum, showing the same characteristic absorption bands. nih.gov For instance, the spectrum would confirm the presence of the oxirane ring and the fluorinated aromatic ring through their respective vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (oxirane) | 3000-2850 |

| C=C Aromatic Ring Stretch | 1600-1450 |

| C-F Stretch | 1250-1000 |

| C-O-C Asymmetric Stretch (oxirane) | ~1250 |

| C-O-C Symmetric Stretch (oxirane "ring breathing") | ~840 |

Raman Spectroscopy for Reaction Monitoring

Raman spectroscopy is a powerful non-destructive technique well-suited for in-situ monitoring of chemical reactions, including those involving the synthesis or transformation of epoxides like this compound. edpsciences.orgoxinst.com This method provides real-time information on the chemical bonds present in a reaction mixture, allowing for the tracking of reactant consumption and product formation. naun.orgresearchgate.net

In a typical reaction, such as the epoxidation of 4-fluorostyrene (B1294925) or the ring-opening of this compound, specific Raman bands corresponding to the functional groups of the reactants, intermediates, and products can be monitored over time. The epoxide ring itself has characteristic vibrational modes, often referred to as ring "breathing" modes, which typically appear in the Raman spectrum between 1230 cm⁻¹ and 1280 cm⁻¹. researchgate.net Another key feature for monitoring is the disappearance of the vinyl C=C stretch of the starting alkene (if applicable) or the appearance of bands associated with the new functional groups of the product.

By plotting the intensity of these characteristic peaks against time, reaction kinetics can be determined. For instance, the decrease in the intensity of a peak unique to a reactant or the increase in a peak corresponding to the product allows for the calculation of reaction rates and conversion percentages. edpsciences.orgjasco-global.com This approach has been successfully applied to various epoxidation and polymerization reactions, demonstrating the utility of Raman spectroscopy for process optimization and understanding reaction mechanisms. acs.orgspectroscopyonline.comnih.gov The use of UV-Resonance Raman (UV-RR) spectroscopy can further enhance sensitivity, which is particularly useful when dealing with low concentrations of reactants or products. oxinst.com

Table 1: Key Raman Bands for Monitoring Reactions of this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

| Epoxide Ring Breathing | ~1250 - 1280 | Disappearance indicates ring-opening. researchgate.net |

| C-F Stretch | ~1250 | Generally stable, can serve as an internal reference. |

| Aromatic Ring Modes | ~1600 | Changes can indicate alterations to the phenyl group's environment. |

| Reactant-Specific Modes | Varies | Disappearance of starting material peaks (e.g., C=C stretch of 4-fluorostyrene). |

| Product-Specific Modes | Varies | Appearance of new bands corresponding to the reaction product (e.g., O-H stretch in hydrolysis). |

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the fragmentation patterns of this compound. The compound has a molecular formula of C₈H₇FO and a molecular weight of approximately 138.14 g/mol . nih.govchemicalbook.comsigmaaldrich.com In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision (e.g., calculated monoisotopic mass of 138.048093005 Da), which serves as a definitive confirmation of its elemental composition. nih.govrsc.org

The fragmentation of this compound under electron ionization (EI) would be expected to follow patterns characteristic of ethers and aromatic compounds. libretexts.org Key fragmentation pathways likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom in the oxirane ring is a common pathway for ethers. libretexts.org

Formation of a stable tropylium-like cation: The loss of fragments from the oxirane ring can lead to the formation of the highly stable fluorophenylmethyl cation or a rearranged fluorotropylium cation.

Loss of CO: A characteristic fragmentation for some epoxides involves the loss of a neutral carbon monoxide molecule.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Formula of Fragment |

| 138 | Molecular Ion [M]⁺ | [C₈H₇FO]⁺ |

| 109 | [M - CHO]⁺ | [C₇H₆F]⁺ |

| 96 | [C₆H₅F]⁺ | [C₆H₅F]⁺ |

| 83 | [M - C₃H₄O]⁺ | [C₅H₃F]⁺ |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. nih.gov

Single crystal X-ray diffraction (SC-XRD) provides the most precise information about the molecular structure of a compound, including bond lengths, bond angles, and torsional angles. nih.govresearchgate.net While a specific crystal structure determination for this compound itself is not detailed in the provided search results, analysis of closely related compounds, such as derivatives of 3-(4-fluorophenyl)imidazo[1,2-a]pyridine (B11888792) which are synthesized from a this compound precursor, demonstrates the power of this technique. nih.goviucr.orgiucr.org

For such molecules, SC-XRD analysis reveals the exact spatial arrangement of all atoms, confirming the connectivity and stereochemistry. It would precisely define the geometry of the oxirane ring and the planar fluorophenyl group, as well as the dihedral angle between them. iucr.orgiucr.org This definitive structural information is crucial for understanding the molecule's reactivity and its interactions with other molecules.

In the solid state, molecules of this compound are held together in a crystal lattice by a network of intermolecular interactions. The analysis of these interactions, often visualized using Hirshfeld surface analysis, provides insight into the crystal packing. nih.goviucr.org For fluorinated organic compounds, these interactions can be quite specific.

Studies on related crystalline structures containing a 4-fluorophenyl moiety show that the crystal packing is often dominated by a combination of interactions: iucr.orgresearchgate.net

Hydrogen Bonds: Weak C—H⋯O and C—H⋯F hydrogen bonds are common. iucr.orgresearchgate.net The oxygen atom of the oxirane ring and the fluorine atom on the phenyl ring can act as hydrogen bond acceptors.

π–π Stacking: Interactions between the aromatic rings of adjacent molecules can contribute significantly to the stability of the crystal structure. iucr.org

Table 3: Common Intermolecular Interactions in Fluorophenyl Compounds

| Interaction Type | Description | Significance |

| C—H⋯F | A weak hydrogen bond between a carbon-bound hydrogen and the fluorine atom. | Influences crystal packing and conformation. iucr.org |

| C—H⋯O | A weak hydrogen bond involving the oxirane oxygen as an acceptor. | Connects molecules into larger networks. researchgate.net |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilizes the crystal lattice. iucr.org |

| H⋯H Contacts | General van der Waals forces between hydrogen atoms on adjacent molecules. | Major contributor to the overall surface contacts in the crystal. nih.gov |

Other Spectroscopic Techniques for Molecular Characterization

Beyond the primary methods discussed, other spectroscopic techniques are routinely used to provide a complete characterization profile of this compound.

Infrared (IR) Spectroscopy: FTIR spectra provide information on the vibrational modes of the molecule. Key absorbances would include the characteristic C-O stretching of the epoxide ring, C-H stretching from the aromatic and aliphatic portions, aromatic C=C stretching, and a strong absorbance corresponding to the C-F bond. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework. The ¹H NMR spectrum would show distinct signals for the protons on the oxirane ring and the aromatic protons, with coupling patterns revealing their connectivity. The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. nih.gov Furthermore, ¹⁹F NMR would show a characteristic signal for the fluorine atom, confirming its presence and chemical environment.

These techniques, when used in concert, provide an unambiguous and comprehensive structural elucidation of this compound.

Table 4: Summary of Other Spectroscopic Data

| Technique | Information Provided | Expected Key Signals for this compound |

| FTIR | Functional group identification | C-O (epoxide), C-F, aromatic C-H, aromatic C=C stretches. nih.gov |

| ¹H NMR | Proton environment and connectivity | Signals for oxirane protons and aromatic protons. nih.gov |

| ¹³C NMR | Carbon skeleton | Signals for epoxide carbons and aromatic carbons. nih.gov |

| ¹⁹F NMR | Presence and environment of fluorine | A single resonance for the 4-fluoro substituent. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become a standard approach for calculating molecular properties and reaction mechanisms due to its favorable balance of accuracy and computational cost. whiterose.ac.uk DFT-based calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and various electronic characteristics that govern a molecule's behavior. ajchem-a.com

The first step in many computational studies involves determining the most stable three-dimensional arrangement of a molecule, known as its lowest energy conformer. This process typically begins with a conformational analysis to explore the potential energy surface of the molecule. nih.gov By identifying all possible low-energy structures, researchers can then use DFT geometry optimization to find the most stable conformation. whiterose.ac.uknih.gov For instance, DFT calculations at a specific level of theory, such as B3LYP/6-31G*, are commonly used to optimize molecular geometries and determine their relative energies. banglajol.infonih.gov

The total energy of the optimized structure provides a measure of its stability; a lower energy indicates a more stable conformation. banglajol.info While detailed conformational energy data for 2-(4-Fluorophenyl)oxirane is not extensively published, the standard procedure involves calculating the energies of various conformers and using Boltzmann population analysis to determine their relative abundance at a given temperature. nih.gov The conformer with the lowest calculated energy is considered the ground state structure for subsequent property calculations.

Table 1: Conformational Energy Analysis Overview

| Parameter | Description | Significance |

| Conformational Search | An algorithmic search for low-energy conformers of a molecule. | Identifies potential stable structures for further analysis. |

| Geometry Optimization | A computational process to find the coordinates of atoms that represent a local or global energy minimum. | Determines the most stable 3D structure of the molecule. |

| Relative Energy (ΔE) | The energy difference between a specific conformer and the lowest energy (ground state) conformer. | Indicates the thermodynamic stability of different conformers. |

| Boltzmann Population | The statistical distribution of conformers based on their relative energies at a given temperature. | Predicts the percentage of each conformer present in equilibrium. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. malayajournal.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE), which is a critical parameter for determining molecular stability. malayajournal.orgemerginginvestigators.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.comemerginginvestigators.org Conversely, a small energy gap indicates that a molecule is more reactive. malayajournal.org These energies are crucial for calculating other reactivity descriptors. nih.gov While specific values for this compound are not available in the surveyed literature, studies on the related compound 2-(4-fluorophenyl)-1H-benzo[d]imidazole found a HOMO-LUMO gap of 4.48 eV, which is typical for stable heterocyclic compounds. semanticscholar.org

Table 2: Conceptual Frontier Molecular Orbital Data

| Orbital/Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron orbital; relates to the ability to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest-energy empty orbital; relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. emerginginvestigators.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. banglajol.infolibretexts.org An MEP map illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). ajchem-a.comresearchgate.net

The map is color-coded to represent different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are favorable for electrophilic attack. banglajol.info Blue indicates regions of most positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. banglajol.info Green represents areas of neutral potential. libretexts.org For this compound, one would expect to see a negative potential (red) around the electronegative oxygen atom of the oxirane ring, making it a site for electrophilic interaction. Positive potentials (blue) would likely be found near the hydrogen atoms. MEP analysis is thus a powerful predictor of intermolecular interactions. researchgate.net

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various global reactivity descriptors, which are calculated from the HOMO and LUMO energies. nih.govresearchgate.net These indices help to classify molecules and predict their behavior in chemical reactions.

Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution. researchgate.net It is calculated as half the HOMO-LUMO energy gap. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft." Softness is the reciprocal of hardness (S = 1/η).

Electronegativity (χ) and Chemical Potential (μ): Chemical potential (μ) measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies. Electronegativity is the negative of the chemical potential (χ = -μ).

Electrophilicity (ω): The global electrophilicity index (ω) quantifies the ability of a species to accept electrons. researchgate.net It is a measure of the energy stabilization when the system acquires additional electronic charge from the environment. nih.gov

Nucleophilicity (N): This index quantifies the electron-donating capability of a molecule.

These descriptors provide a quantitative scale for reactivity, allowing for the comparison of different molecules. scirp.orgresearchgate.net

Table 3: Key Chemical Reactivity Indices from Conceptual DFT

| Reactivity Index | Symbol | Formula | Description |

| Chemical Hardness | η | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. researchgate.net |

| Chemical Softness | S | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Chemical Potential | μ | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. researchgate.net |

| Electrophilicity Index | ω | ω = μ² / (2η) | Quantifies the ability of a molecule to act as an electrophile. nih.govresearchgate.net |

| Nucleophilicity Index | N | Varies | Quantifies the ability of a molecule to act as a nucleophile. |

DFT calculations are instrumental in elucidating reaction mechanisms by computing the activation energies (energy barriers) for different potential pathways. whiterose.ac.uk By mapping the energy profile of a reaction, including transition states and intermediates, researchers can determine the most kinetically favorable route. A lower activation energy corresponds to a faster reaction rate. While specific studies detailing a comparison of activation energies for various reaction pathways of this compound were not found in the surveyed literature, this type of analysis is a standard application of DFT in mechanistic chemistry. For example, DFT has been used to study the mechanisms of gold(I)-catalysed reactions involving related ynone substrates to understand product formation. whiterose.ac.uk

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics and thermodynamic properties of a system in a given environment. While DFT is often used for static electronic properties, MD allows for the exploration of how molecules like this compound behave in solution or interact with larger systems, such as proteins or cell membranes.

For instance, MD simulations have been employed to understand how enantiomers of a related bisaryl-substituted oxirane interact differently within the active site of an enzyme, providing insight into enantioselectivity. acs.org Although specific MD simulation studies focusing solely on this compound were not identified, this technique is frequently applied to understand the behavior of similar small molecules in complex biological contexts. researcher.lifenih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the structural and electronic properties of molecules. For compounds similar to this compound, DFT methods are frequently employed to predict molecular geometry, analyze electronic effects, and investigate reaction mechanisms.

DFT calculations can be used to determine the influence of the electron-withdrawing fluorine atom on the electrophilicity of the oxirane ring, which is crucial for predicting its reactivity in ring-opening reactions. Such studies often involve comparing the activation energies of fluorinated versus non-fluorinated analogues to quantify the impact of the substituent on reaction kinetics. For related oxiranes, calculations have been performed to explain the regio- and diastereoselectivity observed in their ring-formation and opening reactions. These computational approaches provide insights into the transition states and energy profiles of reaction pathways.

Furthermore, advanced computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) have been applied to the dimer of this compound to understand the balance of intermolecular forces, such as dispersion and electrostatic contributions, which govern molecular recognition and aggregation phenomena.

Theoretical Prediction and Validation of Spectroscopic Parameters

A key application of quantum chemical calculations is the prediction of spectroscopic parameters, which can then be validated against experimental data. This correlative approach is vital for confirming molecular structures and assigning spectral features. The standard theoretical methods involve using DFT, often with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311++G(d,p), to calculate vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. For NMR calculations, the Gauge-Including Atomic Orbital (GIAO) method is commonly used.

While detailed studies presenting a side-by-side comparison of calculated and experimental spectra for this compound are not available in the surveyed literature, this methodology has been successfully applied to more complex molecules containing the 4-fluorophenyl moiety. In those cases, researchers have demonstrated a good correlation between theoretical and experimental ¹H NMR, ¹³C NMR, and FT-IR data, often using a scaling factor for the calculated vibrational frequencies to improve the match with experimental values.

The lack of a dedicated study on this compound means that specific data tables comparing its theoretical and experimental spectroscopic values cannot be compiled at this time. However, the established success of these computational methods on analogous structures suggests that such an analysis would be a valuable contribution to the chemical literature, providing a deeper understanding of this versatile synthetic intermediate.

Chiral Synthesis and Enantioselective Applications

Enantioselective Synthesis Strategies for Chiral Oxiranes

The creation of chiral epoxides, such as 2-(4-fluorophenyl)oxirane, from prochiral precursors with high enantioselectivity is a significant area of research. magtech.com.cn Various strategies have been developed to achieve this, including asymmetric catalytic epoxidation and dynamic kinetic resolution.

Asymmetric Catalytic Epoxidation

Asymmetric catalytic epoxidation represents a powerful method for the synthesis of chiral epoxides from olefins. magtech.com.cn This approach utilizes a chiral catalyst to control the stereochemical outcome of the epoxidation reaction. A notable example is the epoxidation of 4-fluorostyrene (B1294925) to produce this compound.

One successful strategy involves the use of a heterobimetallic La-Li3-BINOL complex (LLB) as a catalyst in the Corey-Chaykovsky epoxidation of 4-fluorobenzaldehyde (B137897). nih.gov While initial results with the LLB catalyst alone showed poor enantioselectivity (15% ee), the addition of molecular sieves (MS 5Å) significantly improved the enantiomeric excess to 72% ee. nih.gov Further optimization with the addition of an achiral phosphine (B1218219) oxide, specifically (2,4,6-trimethoxyphenyl)3P=O, led to a remarkable 96% ee and a 98% isolated yield of the desired (R)-2-(4-fluorophenyl)oxirane. nih.gov

Enzyme-catalyzed epoxidation also presents a viable route. Monooxygenases and peroxidases are classes of enzymes capable of catalyzing the asymmetric epoxidation of olefins. magtech.com.cn These biocatalytic methods are often inspired by natural processes and can offer high selectivity under mild reaction conditions. magtech.com.cn

Dynamic Kinetic Resolution Approaches

Dynamic kinetic resolution (DKR) is a highly efficient strategy for obtaining a single enantiomer from a racemic mixture with a theoretical yield of 100%. rug.nl This process combines the kinetic resolution of a racemate with in situ racemization of the slower-reacting enantiomer. rug.nl

In the context of this compound, DKR can be applied to its precursors, such as the corresponding halohydrins. For instance, a chemoenzymatic DKR process can be employed. This involves the enzymatic resolution of a racemic haloalcohol, coupled with a transition-metal catalyzed racemization of the unreacted haloalcohol enantiomer. rug.nl While specific data for the DKR of the direct precursor to this compound is not detailed in the provided sources, the principle has been successfully applied to similar substrates. For example, the kinetic resolution of racemic β-haloalcohols using a haloalcohol dehalogenase can produce enantioenriched epoxides. rug.nl However, the conversion and enantioselectivity can be substrate-dependent. For 2-chloro-1-(4-fluorophenyl)ethanol, enzymatic conversion to this compound resulted in a low enantiomeric excess. rug.nl

Another approach to DKR involves the asymmetric amination of easily racemizable aldehydes. For example, 2-(4-fluorophenyl)propanal (B68073) has been used in a fed-batch DKR reaction with a transaminase to produce the corresponding β-chiral amine with high enantiomeric excess. researchgate.net This highlights the potential of DKR in synthesizing chiral building blocks that can be further elaborated to compounds like this compound derivatives.

Chiral Derivatization for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) of a chiral compound is crucial for quality control in asymmetric synthesis. Chiral derivatization is a common technique where the enantiomers of an analyte are reacted with a chiral derivatizing agent to form diastereomers. nih.govgreyhoundchrom.com These diastereomers possess different physical properties and can be separated and quantified using standard chromatographic or spectroscopic methods.

For chiral amines, which can be synthesized from this compound, a versatile chiral derivatizing agent is (S)-2-[(R)-fluoro(phenyl)methyl]oxirane. nih.govacs.org This reagent reacts with primary and secondary amines in a regioselective ring-opening reaction to form diastereomeric products. nih.govacs.org The resulting diastereomers can be easily distinguished and quantified by NMR (19F, 1H, and 13C) and HPLC, allowing for the accurate determination of the enantiomeric excess of the original amine. nih.govacs.org

Another method involves on-column derivatization in micellar electrokinetic chromatography (MEKC). nih.gov Chiral primary amines can be derivatized with o-phthaldialdehyde and a chiral reagent like N-acetyl-L-cysteine to form diastereomers that are then separated. nih.gov For the determination of the enantiomeric purity of amino acids, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) can be used as a chiral derivatizing agent, with analysis performed by techniques like trapped ion mobility spectrometry-mass spectrometry (TIMS-MS). researchgate.net

Diastereoselective Synthesis of Oxirane Derivatives

The diastereoselective synthesis of oxirane derivatives allows for the creation of specific stereoisomers of more complex molecules. Starting from a chiral building block like this compound, subsequent reactions can be controlled to favor the formation of one diastereomer over others.

One example is the synthesis of (1R)-1-(4-fluorophenyl)-2-(oxiran-2-yl)ethan-1-ol, a precursor to potential ezetimibe (B1671841) and duloxetine (B1670986) intermediates. nih.govacs.org This was achieved through a telescoped continuous flow process starting from 4-fluorobenzaldehyde. The process involved an enantioselective allylboration followed by epoxidation, affording the product as a mixture of diastereomers in 90% yield and 92% ee for the major diastereomer. nih.govacs.org

Another strategy involves the reaction of vinyl oxiranes with other reagents. For instance, a phosphine-catalyzed cascade lactonization/[2 + 1] annulation reaction between vinyl oxiranes and sulfonium (B1226848) compounds has been developed for the highly diastereoselective construction of spiro-2(3H)-furanone scaffolds. acs.org Similarly, palladium-catalyzed reactions of conjugated enyne oxiranes with organoboron reagents provide a diastereoselective method for the synthesis of 2,4,5-trienol derivatives. iyte.edu.tr

The synthesis of trans-2,3-dihydrofuran derivatives can be achieved through a one-pot, three-component reaction of an aryl aldehyde, a bromo compound, and a 1,3-dicarbonyl compound. thieme-connect.com For example, the reaction of 4-fluorobenzaldehyde, 2-bromo-1-phenylethanone, and dimedone in the presence of a catalytic amount of sodium hydroxide (B78521) yields 2-benzoyl-3-(4-fluorophenyl)-6,6-dimethyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one in 78% yield. thieme-connect.com

| Reactants | Product | Yield | Diastereoselectivity |

| 4-Fluorobenzaldehyde, AllylBpin, m-CPBA | (1R)-1-(4-Fluorophenyl)-2-(oxiran-2-yl)ethan-1-ol | 90% | 92% ee (major diastereomer) |

| Vinyl oxiranes, Sulfonium compounds | Spiro-2(3H)-furanones | Moderate to high | High |

| Conjugated enyne oxiranes, Organoborons | 2,4,5-Trienol derivatives | - | High |

| 4-Fluorobenzaldehyde, 2-Bromo-1-phenylethanone, Dimedone | 2-Benzoyl-3-(4-fluorophenyl)-6,6-dimethyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one | 78% | - |

| Data derived from multiple sources. nih.govacs.orgacs.orgiyte.edu.trthieme-connect.com |

Utilization of Chiral Auxiliaries in Oxirane Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

While direct examples of using chiral auxiliaries for the synthesis of this compound itself are not prevalent in the provided sources, the principle is widely applied in asymmetric synthesis. For instance, a 2-allyl-4-fluorophenyl auxiliary has been developed for relay ring-closing metathesis (RRCM) to increase the yield of bicyclic ketal formation. nih.govresearchgate.net This demonstrates how a fluorine-containing phenyl group can be part of a chiral auxiliary to influence a stereoselective transformation.

In a broader context, chiral auxiliaries are used to induce asymmetry in various reactions that can lead to chiral epoxides or their precursors. For example, chiral ligands in metal-catalyzed reactions, such as the BINOL ligand in the La-Li3-BINOL complex for epoxidation, can be considered a type of chiral auxiliary that directs the stereochemistry of the reaction. nih.gov

Development of Chiral Pharmaceutical Intermediates

Chiral epoxides are highly valuable intermediates in the pharmaceutical industry due to the versatile reactivity of the epoxide ring, which allows for the introduction of various functional groups in a stereocontrolled manner. (R)-2-(4-Fluorophenyl)oxirane is a key building block for several chiral drugs. cymitquimica.comviwit.com